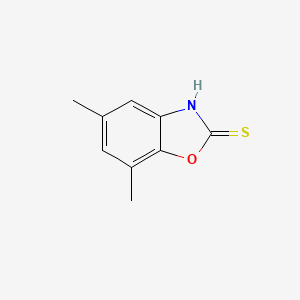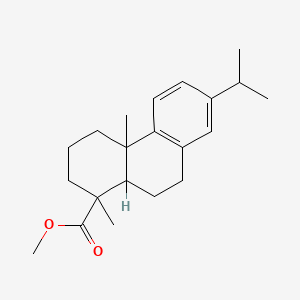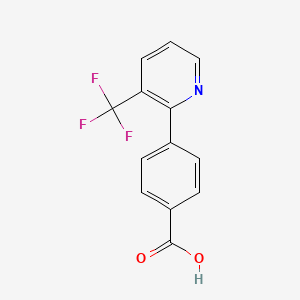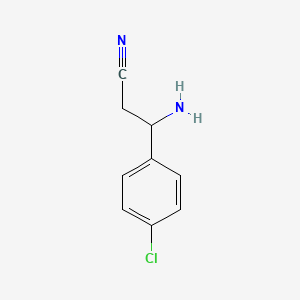
Cinnamaldehyde diethyl acetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinnamaldehyde diethyl acetal: is an organic compound with the molecular formula C₁₃H₁₈O₂. It is a derivative of cinnamaldehyde, where the aldehyde group is protected by forming an acetal with ethanol. This compound is known for its stability in alkaline media and is used in various applications, including as a fragrance component in soaps and detergents, and as a flavoring agent in food products .
准备方法
Synthetic Routes and Reaction Conditions: Cinnamaldehyde diethyl acetal can be synthesized through the acetalization of cinnamaldehyde with ethanol in the presence of an acid catalyst. Commonly used catalysts include p-toluenesulfonic acid and hydrochloric acid. The reaction typically involves heating and refluxing the mixture to facilitate the formation of the acetal .
Industrial Production Methods: Industrial production of this compound often employs similar methods but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yields. The removal of water formed during the reaction is crucial to drive the equilibrium towards the formation of the acetal .
化学反应分析
Types of Reactions: Cinnamaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid and other oxidation products.
Reduction: The compound can be reduced to form cinnamyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetal group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed:
Oxidation: Cinnamic acid, benzaldehyde, and other oxidation products.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives.
科学研究应用
Chemistry: Cinnamaldehyde diethyl acetal is used as a building block in organic synthesis. It serves as a protected form of cinnamaldehyde, allowing for selective reactions at other functional groups without affecting the aldehyde group .
Biology and Medicine: The compound exhibits biological activities, including antibacterial, antifungal, and anti-inflammatory properties. It is used in the development of pharmaceuticals and as a bioactive compound in various biological studies .
Industry: In the industrial sector, this compound is used as a fragrance component in personal care products and as a flavoring agent in food products.
作用机制
Cinnamaldehyde diethyl acetal exerts its effects through various molecular mechanisms. It primarily targets cellular pathways involved in inflammation and microbial growth. The compound inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines. Additionally, it disrupts bacterial cell membranes, leading to cell death .
相似化合物的比较
Cinnamaldehyde: The parent compound, known for its strong cinnamon aroma and flavor.
Cinnamic Acid: An oxidation product of cinnamaldehyde, used in the synthesis of various pharmaceuticals and as a flavoring agent.
Cinnamyl Alcohol: A reduction product of cinnamaldehyde, used in perfumery and as a flavoring agent
Uniqueness: Cinnamaldehyde diethyl acetal is unique due to its stability in alkaline media and its ability to serve as a protected form of cinnamaldehyde. This stability allows for its use in various applications where other similar compounds might degrade .
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
3,3-diethoxyprop-1-enylbenzene |
InChI |
InChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3 |
InChI 键 |
VYKDEWVAUWARRX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C=CC1=CC=CC=C1)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


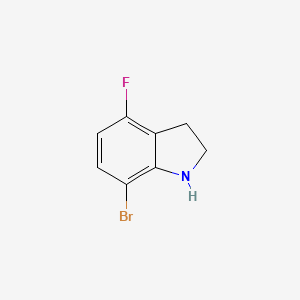
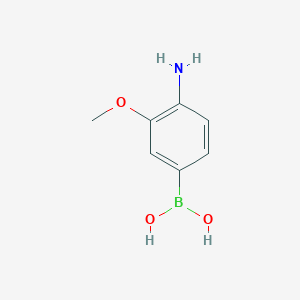
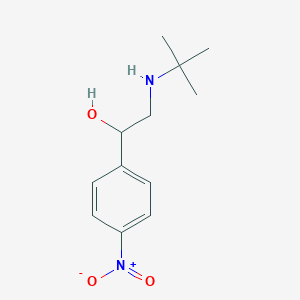
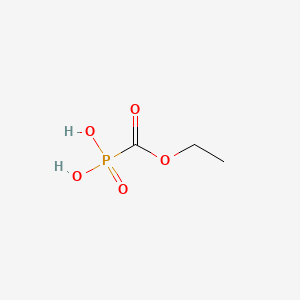
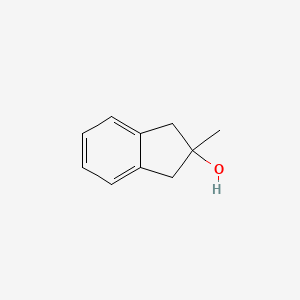
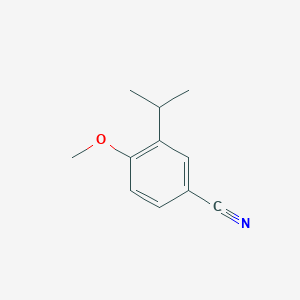
![[(3,4-Dichlorophenyl)thio]acetic acid](/img/structure/B8800397.png)
